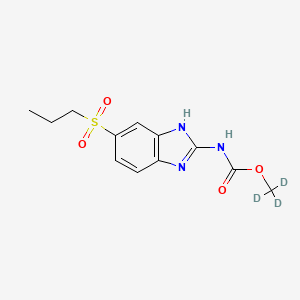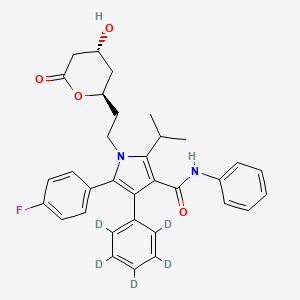
(±)-Etodolac-d3(1-ethyl-2,2,2-d3)
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(±)-Etodolac-d3(1-ethyl-2,2,2-d3)” is also known as “2-(Ethyl-2,2,2-d3) toluene” or “1-(Ethyl-2,2,2-d3)-4-methylbenzene”. It has an empirical formula of C9D3H9 and a molecular weight of 123.21 . It is a clear, colorless liquid .
Molecular Structure Analysis
The SMILES string for “(±)-Etodolac-d3(1-ethyl-2,2,2-d3)” isCC1=C(CC([2H])([2H])[2H])C=CC=C1 . The InChI is 1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3/i1D3 .
科学的研究の応用
Spectral and Molecular Investigations
- Spectral Characterization and DFT Studies : Etodolac was characterized using spectral analysis (FTIR, FT-Raman, NMR, and UV-Visible) and density functional theory (DFT) computations. The study also involved the examination of the molecule’s non-linear optical (NLO) properties and its potential biological significance through molecular docking interactions (Amul et al., 2019).
Degradation and Stability Studies
- Degradation Pathways in Aqueous Solutions : Research on the degradation mechanisms of etodolac in different pH and temperature conditions revealed insights into its stability and the formation of degradation products (Lee, Padula, & Lee, 1988).
Enantiomeric Properties and Effects
- Enantiomeric Resolution and Biological Activities : The enantiomers of etodolac were separated and studied for their effects on prostaglandin synthetase and anti-inflammatory properties in rats, highlighting the significance of the (+) enantiomer (Demerson et al., 1983).
Synthesis and Process Optimization
- Optimization of Key Intermediate Synthesis : Research has been conducted on optimizing the synthesis process of 7-ethyltryptophol, a crucial starting material for etodolac. The methods developed are clean, high-yielding, and operationally simple (Sekharayya et al., 2012).
Structural Analysis
- Conformation and Absolute Configuration Studies : The conformation and absolute configuration of etodolac’s active enantiomer were studied through crystallographic analysis, offering insights into the drug's molecular structure (Humber et al., 1986).
Drug Conjugation and Characterization
- β-Cyclodextrins Functionalization with Etodolac : The conjugation of β-cyclodextrins with etodolac was characterized using NMR and X-ray diffraction, revealing important structural properties and solubility characteristics (Puglisi et al., 2009).
Analytical Method Development
- Spectrophotometric Determination : Development of spectrophotometric assays for etodolac determination in its pure form and pharmaceutical formulations, crucial for quality control and analysis (Gouda & Hassan, 2008).
Crystal Growth and Design
- Agglomeration of Platy Crystals : A study on the agglomeration of etodolac crystals into spheroids, addressing issues related to poor flow and compressibility in drug formulation (Jitkar et al., 2016).
Degradation Product Investigation
- Forced Degradation and LC-MS/MS Analysis : Investigation of etodolac's degradation products under various stress conditions using advanced analytical techniques, contributing to the understanding of its stability profile (Saxena, Damale, & Datar, 2016).
Safety And Hazards
特性
CAS番号 |
1276197-46-6 |
|---|---|
製品名 |
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) |
分子式 |
C17H18D3NO3 |
分子量 |
290.38 |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
41340-25-4 (unlabelled) |
同義語 |
(RS)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid |
タグ |
Etodolac Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Sulfadimethoxine-d6
73068-02-7
Ticagrelor-d7
1265911-55-4
Topiramate-d12
1279037-95-4
Telmisartan-d3
1189889-44-8




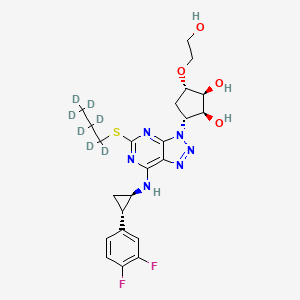
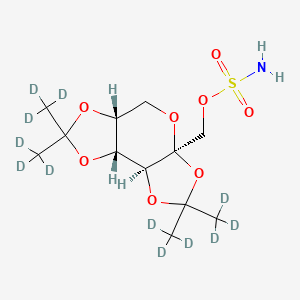
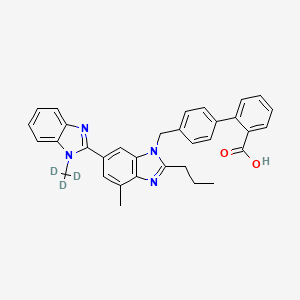
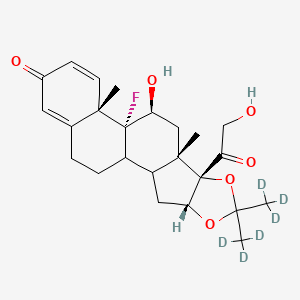
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
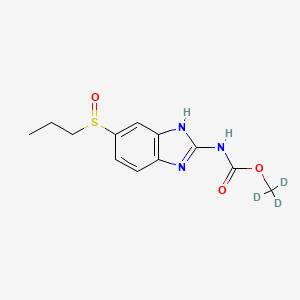
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
